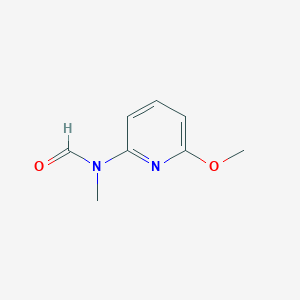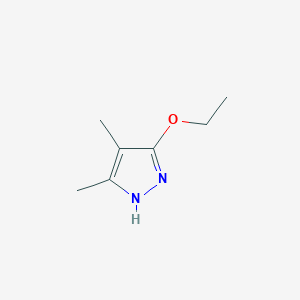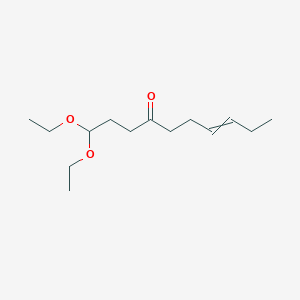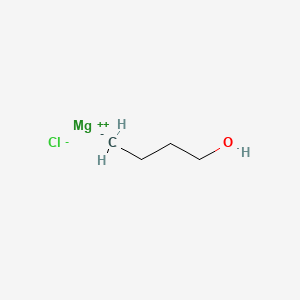![molecular formula C20H23N3O3 B14306859 7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one CAS No. 113855-61-1](/img/structure/B14306859.png)
7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one is a complex organic compound that features a quinolinone core linked to a cyclohexyl-substituted oxadiazole ring via a propoxy chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one typically involves multiple steps. One common route starts with the preparation of the oxadiazole ring, which can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. The quinolinone core is then introduced through a nucleophilic substitution reaction, where the propoxy chain acts as a linker between the two moieties. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process analytical technology (PAT) can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced quinolinone or oxadiazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where various functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents, nucleophiles, electrophiles, in solvents like DMF or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with different functional groups, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Cyclohexyl-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties.
Quinolinone derivatives: Compounds with a quinolinone core that have been studied for their bioactive properties.
Uniqueness
7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one is unique due to its specific combination of the quinolinone core and the cyclohexyl-substituted oxadiazole ring
Eigenschaften
CAS-Nummer |
113855-61-1 |
|---|---|
Molekularformel |
C20H23N3O3 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
7-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C20H23N3O3/c24-18-11-9-14-8-10-16(13-17(14)21-18)25-12-4-7-19-22-23-20(26-19)15-5-2-1-3-6-15/h8-11,13,15H,1-7,12H2,(H,21,24) |
InChI-Schlüssel |
DBCGSSXXHFDTJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=NN=C(O2)CCCOC3=CC4=C(C=C3)C=CC(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole](/img/structure/B14306799.png)








![2-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14306863.png)


